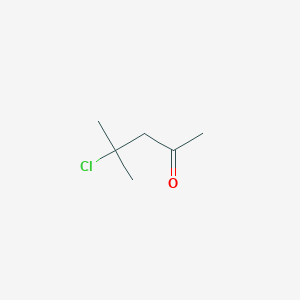
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea
Descripción general
Descripción
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea, also known as HMPU, is a compound that has been widely used in scientific research due to its unique properties. HMPU is a urea derivative that is commonly used as a solvent for organic reactions. Its chemical structure consists of a hydroxyethyl group and a methoxyphenyl group attached to a urea molecule. HMPU is a colorless, odorless, and non-toxic compound that is soluble in water and most organic solvents.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea is not fully understood. However, it is believed that 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea acts as a hydrogen bond donor and acceptor, which allows it to solubilize a wide range of organic compounds. 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has also been found to stabilize certain reactive intermediates, which can lead to the formation of new compounds.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic in animal studies. 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has also been found to be biodegradable and does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea as a solvent is its ability to solubilize a wide range of organic compounds. It is also a non-toxic and non-carcinogenic compound, which makes it safe to handle in a laboratory setting. However, 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has some limitations as a solvent, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea in scientific research. One potential application is in the synthesis of novel pharmaceutical compounds. 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has been found to be an effective solvent for the synthesis of anti-cancer and anti-inflammatory agents, and further research could lead to the development of new drugs. Another potential application is in the synthesis of biomolecules. 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has been found to be an effective solvent for the synthesis of peptides and oligonucleotides, and further research could lead to the development of new biomolecules with therapeutic potential.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has been widely used in scientific research as a solvent for various organic reactions. It has been found to be an effective solvent for the synthesis of peptides, oligonucleotides, and other biomolecules. 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea has also been used in the synthesis of various pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-9-5-3-2-4-8(9)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBFSVDLHXOGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295957 | |
| Record name | 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea | |
CAS RN |
15145-33-2 | |
| Record name | NSC106524 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-hydroxyethyl)-3-(2-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate](/img/structure/B1652526.png)
![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide hydrochloride](/img/structure/B1652528.png)
![5-(Benzylsulfanyl)-3-ethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B1652529.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide](/img/structure/B1652530.png)
![tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate](/img/structure/B1652532.png)

![N-[5-(1,2-dithiolan-3-yl)pentanoyl]valine](/img/structure/B1652536.png)



